- Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors, World Intellectual Property Organization, , ,
Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)
![3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure](https://nl.kuujia.com/scimg/cas/937263-71-3x500.png)
937263-71-3 structure
Productnaam:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
CAS-nummer:937263-71-3
MF:C13H12N4O
MW:240.260581970215
MDL:MFCD28977540
CID:2360992
PubChem ID:66937013
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
- DFMSLMUVJUMZPA-UHFFFAOYSA-N
- SB18464
- 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)
- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline
- MFCD28977540
- SY274772
- 937263-71-3
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
- DB-194160
- AT27623
- BS-50410
- SCHEMBL1192195
- AKOS026674005
- 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
-
- MDL: MFCD28977540
- Inchi: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
- InChI-sleutel: DFMSLMUVJUMZPA-UHFFFAOYSA-N
- LACHT: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N
Berekende eigenschappen
- Exacte massa: 240.101
- Monoisotopische massa: 240.101
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 288
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 65.4
- XLogP3: 2
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9975255-1g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 1g |
RMB 240.80 | 2025-02-21 | |
TRC | M331450-25mg |
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |
937263-71-3 | 25mg |
$460.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1196233-10g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 10g |
$400 | 2023-09-03 | |
Cooke Chemical | BD9975255-5g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 5g |
RMB 840.80 | 2025-02-21 | |
eNovation Chemicals LLC | Y1298717-250mg |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |
937263-71-3 | 97% | 250mg |
$140 | 2024-07-21 | |
A2B Chem LLC | AI62642-5g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 5g |
$126.00 | 2024-07-18 | |
abcr | AB575225-1g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |
937263-71-3 | 1g |
€134.00 | 2024-08-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7997-1g |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |
937263-71-3 | 97% | 1g |
¥1800.0 | 2024-04-16 | |
A2B Chem LLC | AI62642-250mg |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 250mg |
$15.00 | 2024-07-18 | |
abcr | AB575225-250mg |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |
937263-71-3 | 250mg |
€93.80 | 2024-08-02 |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol , Water ; 1 h, 85 °C
Referentie
- Preparation of ERBB receptor inhibitors as antitumor agents, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; -5 - 5 °C; 2 h, -5 °C → 50 °C
Referentie
- Preparation of HER2 small molecule inhibitor tucatinib, China, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 140 °C
Referentie
- Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline), China, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 40 psi, 45 °C
Referentie
- Quinazoline derivatives as ErbB receptor inhibitors and their preparation, United States, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 40 °C
Referentie
- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 4 h, rt → 40 °C
Referentie
- Preparation of tucatinib key intermediate, China, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Morpholine Solvents: Toluene ; 4 h, reflux
Referentie
- Cost-effective and environmentally-friendly preparation method of tucatinib intermediate, China, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ; rt → 150 °C; 16 h, 150 °C
Referentie
- Preparation of diaryl ether compound, China, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt → 130 °C; 16 h, 130 - 140 °C
Referentie
- A Practical Alternate Synthesis of TucatinibOrganic Preparations and Procedures International, 2021, 53(6), 554-561,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 4 bar, 18 - 25 °C
Referentie
- synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
Referentie
- New Synthetic Route to TucatinibSynthesis, 2019, 51(13), 2660-2664,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Dimethylformamide , Water ; rt → 100 °C; 20 min, 100 °C
Referentie
- Preparation of tucatinib and its intermediate products, China, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 13 - 15 h, rt → 135 °C
Referentie
- Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, China, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Tetrahydrofuran , Water ; 6 h, rt
Referentie
- Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Referentie
- Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
Referentie
- Preparation of Irbinitinib and its intermediate, China, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Referentie
- Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1.5 h, 20 - 30 °C
Referentie
- Preparation of tukatinib for HER2 small molecule inhibitor, China, , ,
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 24 h, 3 bar, 18 - 25 °C
Referentie
- Synthesis of diazino-pyrimidines as anticancer agents, World Intellectual Property Organization, , ,
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials
- 4-Amino-2-methylphenol
- [1,2,4]Triazolo[1,5-a]pyridin-7-ol
- 7-chloro-1,2,4triazolo1,5-apyridine
- 7-[2-Methyl-4-(2-phenyldiazenyl)phenoxy][1,2,4]triazolo[1,5-a]pyridine
- 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine
- Benzenamine, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)-
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Gerelateerde literatuur
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline) Gerelateerde producten
- 102297-64-3(4-oxo-4H-chromene-7-carbonitrile)
- 63026-85-7(2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-ol)
- 90110-97-7(4-Bromo-2-(hydroxymethyl)benzonitrile)
- 2138539-10-1(3-{1-(bromomethyl)cycloheptyloxy}-4-methyloxolane)
- 2227910-83-8(4-bromo-2-fluoro-6-(2S)-2-hydroxypropylphenol)
- 2220186-60-5(1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one)
- 1562250-66-1(2-Butenoic acid, 4-[4-(1-methylethyl)-1-piperazinyl]-, ethyl ester)
- 76377-79-2(Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate)
- 1240572-03-5(2-(4-Nitro-1H-pyrazol-1-yl)-1-(3-nitrophenyl)ethan-1-one)
- 1021075-80-8(N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}methanesulfonamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

Zuiverheid:99%/99%
Hoeveelheid:5g/25g
Prijs ($):155.0/474.0